molecular formula C20H19BrN2O2S B3753257 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide

Cat. No.: B3753257
M. Wt: 431.3 g/mol
InChI Key: YYBMCJSRBMVWDQ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . It appears to have a bromophenyl group, a thiazolyl group, and a methylphenoxy group attached to a butanamide backbone .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and antiproliferative activities . Another related compound, 4-(4-Bromophenyl)-thiazol-2-amine derivatives, was also synthesized and its molecular structures were confirmed by physicochemical and spectral characteristics .

Future Directions

While specific future directions for this compound were not found, research is now focused towards new antimicrobial agents with expansion of bioactivity of existing drugs and also with novel target so as to address the problem of resistance . In this era, cancer remains as one of the most serious clinical problems and the second primary cause of deaths worldwide . Therefore, novel chemical therapeutic drugs could be designed for treatment of cancer .

Biochemical Analysis

Biochemical Properties

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits antimicrobial activity by inhibiting the biosynthesis of bacterial lipids, thereby disrupting the integrity of bacterial cell membranes . Additionally, it has been found to interact with estrogen receptor-positive human breast adenocarcinoma cancer cell lines, indicating its potential as an anticancer agent . The compound’s interactions with these biomolecules are primarily mediated through its thiazole ring, which facilitates binding to specific active sites on the target proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For example, it can modulate the expression of genes associated with these pathways, leading to altered cellular metabolism and reduced tumor growth . Furthermore, its antimicrobial properties extend to both Gram-positive and Gram-negative bacteria, where it disrupts cellular processes essential for bacterial survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and thereby disrupting normal cellular functions . For instance, its interaction with bacterial enzymes involved in lipid biosynthesis leads to the inhibition of cell membrane formation . In cancer cells, it binds to estrogen receptors, blocking the signaling pathways that promote cell proliferation . Additionally, the compound can induce changes in gene expression, further contributing to its anticancer and antimicrobial effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied extensively in laboratory settings. Over time, the compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . In in vitro studies, the compound has shown sustained antimicrobial and anticancer effects over extended periods, indicating its potential for long-term therapeutic use . In vivo studies have also demonstrated its efficacy in maintaining cellular function and inhibiting tumor growth over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activity without causing adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound is primarily metabolized in the liver, where it undergoes biotransformation to form various metabolites . These metabolites are then excreted through the kidneys . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in lipid and protein biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound is distributed to various cellular compartments, where it exerts its biological effects . Its localization and accumulation within specific tissues, such as the liver and kidneys, have been observed, indicating its potential for targeted therapeutic use .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles . This subcellular localization is essential for its ability to modulate gene expression and disrupt cellular processes .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-14-5-2-3-6-18(14)25-12-4-7-19(24)23-20-22-17(13-26-20)15-8-10-16(21)11-9-15/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBMCJSRBMVWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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